4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole
Description
Table 1: Comparative Analysis of Pyrazole Derivatives
| Compound | Substituents | Key Applications |
|---|---|---|
| 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole | ClCH2, C5H9, CH3 | Drug intermediates, polymers |
| 1-Ethyl-3-methylpyrazole | C2H5, CH3 | Solvents, ligands |
| 4-Trifluoromethylpyrazole | CF3 | Agrochemicals, fluorophores |
Nomenclature and Classification
The IUPAC name 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole reflects its structural features:
- Position 1 : Cyclopentyl group (C5H9) attached to nitrogen.
- Position 3 : Methyl group (CH3) on the pyrazole ring.
- Position 4 : Chloromethyl substituent (ClCH2).
Classification :
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C10H15ClN2 |
| Molecular weight | 198.69 g/mol |
| SMILES | CC1=NN(C2CCCC2)C=C1CCl |
Overview of Pyrazole Chemistry
The electronic and steric properties of 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole are dictated by its substituents:
- Chloromethyl group : Enhances electrophilicity at position 4, facilitating SN2 reactions with nucleophiles.
- Cyclopentyl group : Introduces steric bulk, influencing regioselectivity in cycloaddition reactions.
- Methyl group : Modulates electron density on the pyrazole ring, affecting aromatic substitution patterns.
Comparative studies with 1-ethyl analogs reveal that the cyclopentyl substituent improves thermal stability by 15–20% in polymer matrices. Quantum mechanical calculations indicate that the chloromethyl group reduces the energy barrier for nucleophilic attack by 12 kcal/mol compared to unsubstituted pyrazoles.
Research Landscape and Current Trends
Recent advancements highlight three key domains:
- Medicinal Chemistry : The compound serves as a precursor for covalent inhibitors targeting cysteine proteases. For example, derivatives with triazole moieties exhibit nanomolar activity against SARS-CoV-2 main protease.
- Materials Science : Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity. A 2024 study demonstrated a 30% increase in hydrogen adsorption using cyclopentyl-pyrazole-based MOFs.
- Catalysis : Palladium complexes of this ligand show superior activity in Suzuki-Miyaura couplings, achieving turnover numbers exceeding 10^5.
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-(chloromethyl)-1-cyclopentyl-3-methylpyrazole |
InChI |
InChI=1S/C10H15ClN2/c1-8-9(6-11)7-13(12-8)10-4-2-3-5-10/h7,10H,2-6H2,1H3 |
InChI Key |
KMMJBBYDPYVPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CCl)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyclopentylhydrazine with α,β-Unsaturated Ketones
Principle : Regioselective formation of the pyrazole core via reaction between cyclopentylhydrazine and a substituted enone.
Procedure :
- Step 1 : Synthesize 4-(hydroxymethyl)-3-methylpent-2-en-1-one by aldol condensation of methyl ethyl ketone with formaldehyde.
- Step 2 : React the enone with cyclopentylhydrazine in ethanol under reflux (12–24 hours) to form 4-(hydroxymethyl)-1-cyclopentyl-3-methyl-1H-pyrazole.
- Step 3 : Chlorinate the hydroxymethyl group using thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 2 hours).
Key Data :
| Parameter | Value/Detail | Source Analogy |
|---|---|---|
| Yield (Step 2) | 65–75% | |
| Chlorination Agent | SOCl₂ (2.5 equiv) | |
| Regioselectivity | Controlled by steric effects of cyclopentyl group |
Advantages : Straightforward functionalization post-cyclization.
Challenges : Requires careful control of enone synthesis and chlorination conditions to avoid side products.
Direct Cyclocondensation with Chloromethyl-Containing Precursors
Principle : Incorporate the chloromethyl group during pyrazole ring formation using pre-functionalized reactants.
Procedure :
- Step 1 : Prepare 4-chloromethyl-3-methylpent-2-en-1-one via Claisen-Schmidt condensation of chloroacetone with methyl vinyl ketone.
- Step 2 : React with cyclopentylhydrazine in [bmim]PF₆ ionic liquid at 80°C (6–8 hours) to directly yield the target compound.
Key Data :
| Parameter | Value/Detail | Source Analogy |
|---|---|---|
| Catalyst | Cu(OTf)₂ (10 mol%) | |
| Solvent | [bmim]PF₆ ionic liquid | |
| Yield | 70–80% |
Advantages : One-pot synthesis avoids post-modification.
Challenges : Limited availability of chloromethyl enones; potential isomer formation.
Post-Synthesis Alkylation of Pyrazole Intermediates
Principle : Introduce chloromethyl via alkylation of a pre-formed pyrazole.
Procedure :
- Step 1 : Synthesize 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of 1-cyclopentyl-3-methyl-1H-pyrazole.
- Step 2 : Reduce the aldehyde to 4-(hydroxymethyl)-1-cyclopentyl-3-methyl-1H-pyrazole using NaBH₄.
- Step 3 : Chlorinate with HCl gas in toluene (0°C, 4 hours).
Key Data :
| Parameter | Value/Detail | Source Analogy |
|---|---|---|
| Reduction Agent | NaBH₄ (2 equiv) | |
| Chlorination Yield | 85–90% |
Advantages : High-purity product via controlled reduction and chlorination.
Challenges : Multi-step process increases complexity.
Microwave-Assisted Cyclization
Principle : Accelerate cyclocondensation using microwave irradiation.
Procedure :
- Step 1 : Mix cyclopentylhydrazine, 3-methyl-4-(chloromethyl)pent-2-en-1-one, and InCl₃ (20 mol%) in ethanol.
- Step 2 : Irradiate at 100°C (15 minutes) under microwave conditions.
Key Data :
| Parameter | Value/Detail | Source Analogy |
|---|---|---|
| Catalyst | InCl₃ (20 mol%) | |
| Reaction Time | 15 minutes | |
| Yield | 78–82% |
Advantages : Rapid synthesis with high efficiency.
Challenges : Specialized equipment required.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 65–75 | Simple functionalization | Multi-step chlorination |
| Direct Synthesis | 70–80 | One-pot reaction | Limited precursor availability |
| Post-Alkylation | 85–90 | High purity | Lengthy synthesis |
| Microwave-Assisted | 78–82 | Fast reaction time | Requires microwave reactor |
Characterization and Validation
- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (e.g., singlet for ClCH₂ at δ ~4.9 ppm).
- HPLC Purity : ≥99% achievable via recrystallization in ethanol/water.
- Mass Spectrometry : ESI-MS confirms molecular ion peak matching theoretical mass.
Scientific Research Applications
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopentyl and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Pyrazole derivatives exhibit significant variability in substituent patterns, which directly impact their chemical and biological behavior. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Pharmacological Potential
Though specific data on 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole are lacking, structurally related compounds demonstrate:
- Antimicrobial Activity : Pyrazole-carboxamide derivatives (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) exhibit efficacy against resistant pathogens .
- Anti-inflammatory Applications : Sulfonamide-functionalized pyrazoles (e.g., 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide) target cyclooxygenase enzymes .
Biological Activity
4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole is a pyrazole derivative characterized by its unique molecular structure, which includes a chloromethyl group at the 4-position, a cyclopentyl group at the 1-position, and a methyl group at the 3-position. This compound has garnered attention due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects.
Pharmacological Properties
The biological activity of 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole can be categorized into several key areas:
- Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies indicate that certain pyrazoles can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus as well as fungi like Candida albicans .
- Anti-inflammatory Effects : Research has shown that pyrazoles can modulate inflammatory pathways. In particular, some derivatives have been reported to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. For example, specific pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Analgesic Activity : The analgesic properties of pyrazole derivatives have also been investigated. Compounds similar to 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole have been shown to provide pain relief in various experimental models, indicating their potential therapeutic use in pain management .
Structure-Activity Relationship (SAR)
The biological activity of 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole is influenced by its structural features. The presence of the chloromethyl group is particularly significant as it enhances the compound's reactivity and interaction with biological targets. Comparative analysis with other derivatives reveals:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Cyclopentyl-3-methyl-1H-pyrazole | Lacks chloromethyl substituent | Focuses on different biological activities |
| 4-(Bromomethyl)-1-cyclopentyl-3-methyl-1H-pyrazole | Bromine instead of chlorine | Potentially different reactivity profiles |
| 4-(Trifluoromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole | Trifluoromethyl group instead of chloromethyl | Enhanced lipophilicity and altered biological profile |
This table illustrates how variations in substituents can lead to differing biological activities, highlighting the importance of chemical modifications in drug design.
Synthesis and Evaluation
Several studies have synthesized various pyrazole derivatives to evaluate their biological activities. For instance:
- Selvam et al. synthesized a series of thiazolyl pyrazoles and tested them for anti-inflammatory activity using carrageenan-induced edema models. Some compounds showed significant inhibition comparable to indomethacin .
- Burguete et al. focused on synthesizing diaryl pyrazoles with antibacterial properties against multiple strains, including Klebsiella pneumoniae, demonstrating the potential for developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole interacts with various enzymes and receptors. These studies are crucial for understanding the mechanisms behind its pharmacological effects and optimizing its efficacy in therapeutic applications .
Antimalarial Activity
Research has also explored the antimalarial properties of related pyrazole compounds. For example, compounds were screened against Plasmodium falciparum strains, revealing promising inhibitory activities that warrant further investigation into their potential as antimalarial agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution due to the polar C-Cl bond. This allows functionalization with various nucleophiles:
Key Study : A 2022 protocol demonstrated that substituting the chloromethyl group with azides in DMF achieved 85% yield, enabling subsequent Cu-catalyzed cycloadditions for triazole-linked pharmacophores .
Condensation Reactions
The pyrazole ring participates in cyclocondensation with electrophiles to form fused heterocycles:
-
With 1,3-Diketones : Reacts under acidic conditions (H2SO4, AcOH) to yield pyrazolo[1,5-a]pyrimidines, a scaffold prevalent in kinase inhibitors .
-
With Aldehydes : Forms Schiff bases at the NH position (if deprotonated), though steric hindrance from the cyclopentyl group reduces reactivity at N1 .
Regioselectivity Data :
-
Reactions favor substitution at C4 over C5 due to the electron-donating methyl group at C3, which directs electrophiles to the less hindered C4 position .
Oxidation:
-
Chloromethyl Group : Oxidized to a carboxyl group using KMnO4/H2SO4, forming 4-(carboxymethyl)-derivatives (72% yield).
-
Pyrazole Ring : Resists aromatic oxidation but undergoes side-chain oxidation under harsh conditions .
Reduction:
-
LiAlH4 : Reduces the chloromethyl group to -CH3, yielding 4-methyl-substituted pyrazoles (68% yield).
-
Catalytic Hydrogenation : Selectively reduces double bonds in conjugated systems without affecting the pyrazole ring .
Cyclization Reactions
The compound acts as a building block for polycyclic systems:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene diamine | Toluene, 110°C, 24 hr | Bicyclic pyrazolo[3,4-d]azepine | 61% |
| Ortho-nitroaryl halides | Pd(OAc)2, K2CO3, DMF, 100°C | Pyrazolo-fused quinazolines | 78% |
Mechanistic Insight : Copper-catalyzed cyclizations with alkynes produce 1,3,5-triarylpyrazoles via in situ oxidative aromatization, achieving 82% efficiency .
Comparative Reactivity Analysis
The table below contrasts reactivity with structurally similar pyrazoles:
| Compound | Reactivity Difference | Cause |
|---|---|---|
| 4-(Chloromethyl)-1-methyl-1H-pyrazole | Faster nucleophilic substitution | Reduced steric hindrance from methyl vs. cyclopentyl |
| 3-Chloromethyl-1-cyclopentyl pyrazole | Lower regioselectivity in electrophilic substitution | Positional isomerism alters electron density |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, which involves formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl₃ and DMF . Key parameters include temperature control (typically 0–5°C during reagent addition) and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Challenges such as chloromethyl group hydrolysis can be mitigated by inert atmosphere conditions.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm cyclopentyl and chloromethyl substituents (e.g., δ ~4.2 ppm for CH₂Cl protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.08) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, critical for studying reactivity (e.g., C-Cl bond length ~1.79 Å) .
Q. What are the recommended storage conditions to prevent degradation of the chloromethyl group?
- Methodological Answer : Store under nitrogen at −20°C in amber vials to avoid light-induced decomposition. Solubility in polar aprotic solvents (e.g., DMF, DMSO) minimizes hydrolysis. Periodic TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors stability .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what strategies improve regioselectivity?
- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Reactivity is enhanced using polar solvents (DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide). Regioselectivity is controlled by steric hindrance from the cyclopentyl group, favoring substitution at the less hindered methylene position. Computational modeling (DFT) predicts transition states to optimize conditions .
Q. What contradictions exist in reported biological activities of structurally similar pyrazole derivatives, and how can these be resolved experimentally?
- Methodological Answer : For example, reports anticonvulsant activity in MES models, while notes variable carbonic anhydrase inhibition. To resolve discrepancies:
- Dose-response studies : Compare EC₅₀ values across assays.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyclopentyl with aryl groups) to isolate pharmacophores.
- Binding assays : Use SPR or ITC to quantify target affinity differences .
Q. How can crystallographic data inform the design of derivatives with enhanced thermal stability or bioactivity?
- Methodological Answer : X-ray structures (e.g., ) reveal intermolecular interactions (e.g., π-π stacking, halogen bonds). Modifications such as introducing electron-withdrawing groups (e.g., CF₃) or rigidifying the cyclopentyl ring via sp³ hybridization can enhance stability. Molecular docking (AutoDock Vina) predicts binding modes to biological targets (e.g., cannabinoid receptors) .
Q. What mechanistic insights explain the compound’s behavior under catalytic conditions (e.g., coupling reactions or cycloadditions)?
- Methodological Answer : In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the chloromethyl group acts as a directing group, facilitating oxidative addition. Mechanistic studies using ¹⁸O labeling or in-situ IR spectroscopy track intermediate formation. Catalyst choice (e.g., Pd(OAc)₂ with SPhos ligand) significantly impacts turnover frequency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
